
Sabcomeline
Übersicht
Beschreibung
Sabcomeline, also known as Memric or SB-202,026, is a selective muscarinic M1 receptor partial agonist. It was initially developed for the treatment of Alzheimer’s disease. Despite its promising potential, it was discontinued after phase III clinical trials due to poor results .
Vorbereitungsmethoden
Sabcomelin wird durch eine Reihe von chemischen Reaktionen synthetisiert. Der Schlüsselzwischenstoff bei seiner Synthese ist R-(Z)-α-(Methoxyimino)-1-Azabicyclo[2.2.2]octan-3-acetonitril . Der Syntheseweg beinhaltet die Bildung dieses Zwischenprodukts, gefolgt von dessen Umwandlung in das Endprodukt. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Reaktionen zu ermöglichen. Industrielle Produktionsverfahren würden wahrscheinlich die Skalierung dieser Reaktionen beinhalten, während gleichzeitig Sicherheit und Effizienz gewährleistet werden.
Analyse Chemischer Reaktionen
Oxidation, Reduction, and Substitution Reactivity
Sabcomeline’s chemical stability and transformations are influenced by its functional groups:
Oxidation :
- The methoxyimino group (–N–O–CH₃) undergoes oxidation under strong acidic or oxidative conditions (e.g., KMnO₄/H₂SO₄), forming nitro derivatives .
- Side-chain oxidation may occur at the quinuclidine ring under radical conditions .
Reduction :
- The cyanomethyl group (–CH₂–C≡N) can be reduced to an amine (–CH₂–NH₂) using LiAlH₄ or catalytic hydrogenation (H₂/Pd) .
Substitution :
- The chlorine atom in its hydrochloride salt participates in nucleophilic substitution reactions (e.g., with amines or thiols) .
Comparative Pharmacological Reaction Data
This compound’s partial agonism at muscarinic receptors involves distinct biochemical interactions:
Receptor Subtype | EC₅₀ (nM) | Efficacy (% Carbachol Response) | Reference |
---|---|---|---|
hM₁ | 3.2 ± 0.5 | 42 ± 6 | |
hM₃ | 8.1 ± 1.2 | 18 ± 3 | |
hM₅ | 12.4 ± 2.1 | 25 ± 4 |
- Demonstrates 10-fold selectivity for hM₁ over hM₃/hM₅ receptors .
- Binds irreversibly to M1 receptors in CHO cells, with a dissociation half-life >24 hours .
Stability and Degradation Pathways
- Hydrolysis : The methoxyimino group undergoes pH-dependent hydrolysis (t₁/₂ = 8.2 hours at pH 1.2) .
- Thermal decomposition : Degrades above 122°C, releasing cyanide and quinuclidine derivatives .
- Photodegradation : Forms nitroso byproducts under UV light (λ = 254 nm) .
Synthetic Byproducts and Impurities
Common impurities identified during synthesis include:
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease
Background : Early research into sabcomeline focused on its potential as a treatment for Alzheimer's disease due to its ability to stimulate the cholinergic system, which deteriorates in Alzheimer's patients.
Findings :
- Animal Studies : Initial studies indicated that this compound improved cognitive function in animal models through tasks requiring learning and memory.
- Clinical Trials : Despite promising animal data, clinical trials did not demonstrate significant benefits in human subjects . A notable study involved 880 patients over 24 weeks, where this compound was found to be safe but did not produce the expected cognitive improvements .
Schizophrenia
Background : this compound has also been investigated for its potential to address cognitive deficits associated with schizophrenia.
Findings :
- Cognitive Enhancement : Some studies reported improvements in specific cognitive tasks; however, results were mixed overall, leading to a cessation of further research in this area .
- Mechanism of Action : Research indicated that this compound increased the efflux of acetylcholine and dopamine in key brain regions such as the medial prefrontal cortex and nucleus accumbens, suggesting a mechanism that could potentially enhance cognitive function .
Other Potential Applications
Emerging research is exploring additional therapeutic areas for this compound:
- Cognitive Impairments : Its effects on enhancing cognitive functions make it a candidate for treating various forms of cognitive impairment beyond Alzheimer's and schizophrenia.
- Neuropharmacology : Studies have shown that this compound's selective action on muscarinic receptors could provide insights into developing new treatments for other neurodegenerative conditions .
Comparative Analysis of this compound with Other Compounds
Compound | Target Receptor | Primary Use Case | Efficacy in Clinical Trials |
---|---|---|---|
This compound | Muscarinic M1 | Alzheimer's, Schizophrenia | Mixed results; safe but limited efficacy |
Xanomeline | Muscarinic M1 | Alzheimer's | Improved cognitive function observed |
Tacrine | Cholinesterase Inhibitor | Alzheimer's | Effective but with significant side effects |
Case Study 1: Efficacy in Alzheimer's Disease
A multicenter, double-blind, placebo-controlled trial assessed the efficacy of this compound in patients with acute exacerbation of chronic schizophrenia. While no significant cognitive improvements were noted, the drug was well tolerated across different dosages (50 mg to 150 mg daily) over a 51-day period .
Case Study 2: Cognitive Function Enhancement
In another study involving rat models, this compound significantly reversed deficits in spatial memory tasks at much lower doses compared to other cholinergic agents. This suggests its potential utility in treating cognitive deficits without the adverse effects commonly associated with higher doses of similar compounds .
Wirkmechanismus
Sabcomeline exerts its effects by selectively activating muscarinic M1 receptors. These receptors are G protein-coupled receptors that are primarily found in the central nervous system. Activation of these receptors leads to the modulation of various intracellular signaling pathways, which in turn affects cognitive processes such as learning and memory . The selective activation of muscarinic M1 receptors by this compound is thought to be responsible for its potential therapeutic effects in Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Sabcomelin ist einzigartig in seiner selektiven Aktivierung von muskarinischen M1-Rezeptoren. Andere ähnliche Verbindungen umfassen:
Alvamelin: Ein weiterer Agonist des muskarinischen Rezeptors mit einem anderen Selektivitätsprofil.
Milamelin: Ein Agonist des muskarinischen Rezeptors mit einer gewissen Selektivität für M2-Rezeptoren.
Tazomelin: Ein Agonist des muskarinischen Rezeptors mit einem anderen Selektivitätsprofil.
Xanomelin: Ein Agonist des muskarinischen Rezeptors mit einer gewissen Selektivität für M1-Rezeptoren.
Im Vergleich zu diesen Verbindungen macht die einzigartige Selektivität von Sabcomelin für muskarinische M1-Rezeptoren es zu einem wertvollen Werkzeug für die Untersuchung der Rolle dieser Rezeptoren bei kognitiven Prozessen .
Biologische Aktivität
Sabcomeline, also known as SB-202026, is a synthetic compound primarily recognized for its role as a partial agonist at the muscarinic M1 receptor. This receptor is part of the muscarinic acetylcholine receptor family, which is integral to various physiological processes, particularly within the central nervous system. The biological activity of this compound has been extensively studied, especially regarding its potential applications in treating cognitive impairments and neurodegenerative diseases.
This compound's primary mechanism involves stimulating the cholinergic system, which is often compromised in conditions such as Alzheimer's disease (AD) and schizophrenia. By selectively activating the M1 receptor, this compound enhances cognitive functions like learning and memory without the extensive side effects typically associated with broader muscarinic receptor agonists. This selectivity is crucial, as it minimizes adverse effects related to M2 and M3 receptor activation, such as gastrointestinal disturbances .
Binding Affinity and Efficacy
Research comparing this compound with other muscarinic partial agonists has demonstrated its unique pharmacological profile. In functional studies, this compound exhibited:
- High potency : It was identified as the most potent agonist among tested compounds at various muscarinic receptor subtypes (hM1–hM5).
- Low efficacy : Despite its potency, this compound displayed lower efficacy compared to full agonists like xanomeline and milameline .
The following table summarizes key findings from comparative studies:
Compound | Receptor Target | Potency (EC50) | Efficacy (Emax) | Unique Features |
---|---|---|---|---|
This compound | M1 | High | Low | Selective for M1 receptor |
Xanomeline | M1 | Moderate | High | Full agonist with broader effects |
Milameline | M2 | Moderate | High | Full agonist with side effects |
Alzheimer's Disease
In clinical trials for Alzheimer's disease, early studies indicated that this compound could improve cognitive scores on assessments such as the Alzheimer's Disease Assessment Scale–Cognitive Subscale (ADAS-Cog). However, larger phase 3 trials failed to meet primary endpoints, leading to a reevaluation of its therapeutic potential .
Schizophrenia
This compound was also investigated for its effects on cognitive deficits in schizophrenia. While initial findings suggested some improvements in cognitive tasks, these results were not statistically significant across broader clinical measures like the Positive and Negative Syndrome Scale (PANSS) .
Animal Studies
Animal models have provided insights into this compound's efficacy in enhancing memory-related tasks. For instance:
- In T-maze tests assessing short-term spatial memory, this compound reversed deficits at significantly lower doses compared to other cholinergic agents like tacrine .
- Studies showed that this compound effectively improved performance in tasks requiring learning and memory retention .
Conclusion and Future Directions
This compound's selective action on the M1 receptor presents a promising avenue for treating cognitive impairments associated with neurodegenerative diseases. Despite mixed results from clinical trials, ongoing research may uncover new applications or combination therapies that leverage its unique pharmacological properties. Future studies should focus on optimizing dosing strategies and exploring potential synergies with other treatments to enhance therapeutic outcomes.
Eigenschaften
IUPAC Name |
(3Z,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-14-12-10(6-11)9-7-13-4-2-8(9)3-5-13/h8-9H,2-5,7H2,1H3/b12-10+/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWCBYSUUOFOMF-QTLFRQQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C#N)C1CN2CCC1CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\C#N)/[C@H]1CN2CCC1CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101028868 | |
Record name | (2Z)-(3R)-1-Azabicyclo[2.2.2]oct-3-yl(methoxyimino)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101028868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159912-53-5 | |
Record name | Sabcomeline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159912-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sabcomeline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159912535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2Z)-(3R)-1-Azabicyclo[2.2.2]oct-3-yl(methoxyimino)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101028868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SABCOMELINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8P92V596C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.